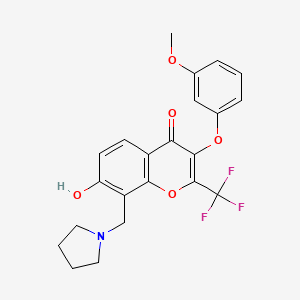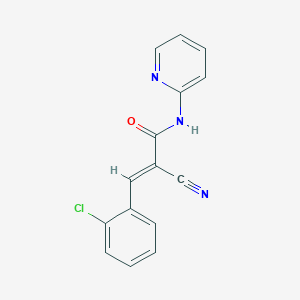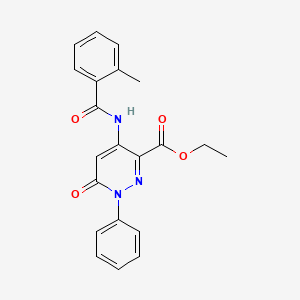
1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is an organic molecule with a complex structure featuring functional groups like pyridazine, pyrazole, and thiophene. This compound’s unique chemical architecture lends itself to a variety of research applications, particularly in fields like medicinal chemistry and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide", chemists typically employ a multi-step synthesis involving the following steps:
Formation of the pyrazole ring via a cyclization reaction.
Functionalization of the pyrazole to introduce the carboxamide group.
Coupling of the thiophene moiety through a cross-coupling reaction, such as Suzuki or Stille coupling.
Introduction of the pyridazine group via N-alkylation or a similar process.
Final methylation and assembly of the compound.
Industrial Production Methods: On an industrial scale, production might involve:
Optimized reaction conditions to maximize yield and purity.
Utilization of robust catalysts for cross-coupling reactions.
Efficient purification processes like chromatography or recrystallization to achieve high purity.
Types of Reactions
Oxidation: The thiophene ring may undergo oxidation reactions, producing sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole or pyridazine rings, affecting nitrogen-containing functional groups.
Substitution: Electrophilic substitution is common, especially on the thiophene ring.
Condensation: The carboxamide group can participate in condensation reactions, forming various amide derivatives.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid (mCPBA), potassium permanganate.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts for cross-coupling: Palladium (Pd) catalysts, typically used with ligands like triphenylphosphine (PPh3).
Major Products
Oxidation of thiophene might yield thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction can lead to dihydropyrazole derivatives.
Substitution reactions can replace hydrogen atoms on the thiophene with various electrophiles.
Wissenschaftliche Forschungsanwendungen
"1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide" is used in a multitude of scientific domains:
Chemistry: As a precursor in the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: Investigation of its biochemical properties, interactions with biological macromolecules, and potential as a biochemical probe.
Medicine: Exploration of its pharmacological properties, including its potential role as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials due to its unique chemical properties.
Wirkmechanismus
The compound's mechanism of action is inherently linked to its structural features:
Molecular Targets: It might interact with specific enzymes or receptors due to its unique functional groups.
Pathways: The pyrazole and pyridazine moieties can engage in hydrogen bonding, van der Waals interactions, and π-π stacking, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds might include other pyrazole or pyridazine derivatives. Some comparable compounds could be:
1-(3-(thiophen-2-yl)propyl)-3-methyl-1H-pyrazole-5-carboxamide
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
The combination of pyrazole, thiophene, and pyridazine rings is quite rare, providing unique electronic and steric properties.
Its specific functional groups make it highly versatile for a variety of chemical reactions and applications.
There you have it—a deep dive into "1-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide"! If there's anything more you need or any other topics you’d like to explore, just let me know.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-13(11-12(19-20)14-5-3-10-24-14)16(23)17-7-4-9-21-15(22)6-2-8-18-21/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBPMGRQQHPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2554752.png)


![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)



![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)
